N-[(2S)-1-Phenyldodecan-2-yl]acetamide
Description
N-[(2S)-1-Phenyldodecan-2-yl]acetamide is a chemical compound belonging to the class of fatty acid amides These compounds are characterized by the presence of a fatty acid linked to an amine through an amide bond
Properties
CAS No. |
648908-39-8 |
|---|---|
Molecular Formula |
C20H33NO |
Molecular Weight |
303.5 g/mol |
IUPAC Name |
N-[(2S)-1-phenyldodecan-2-yl]acetamide |
InChI |
InChI=1S/C20H33NO/c1-3-4-5-6-7-8-9-13-16-20(21-18(2)22)17-19-14-11-10-12-15-19/h10-12,14-15,20H,3-9,13,16-17H2,1-2H3,(H,21,22)/t20-/m0/s1 |
InChI Key |
WIJWMFZTHDEVML-FQEVSTJZSA-N |
Isomeric SMILES |
CCCCCCCCCC[C@@H](CC1=CC=CC=C1)NC(=O)C |
Canonical SMILES |
CCCCCCCCCCC(CC1=CC=CC=C1)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1-Phenyldodecan-2-yl]acetamide typically involves the reaction of a suitable amine with an acylating agent. One common method is the reaction of 1-phenyldodecan-2-amine with acetic anhydride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product. The use of catalysts such as Lewis acids can also enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-1-Phenyldodecan-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Hydroxylated derivatives or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Nitro or halogenated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry Applications
N-[(2S)-1-Phenyldodecan-2-yl]acetamide belongs to a class of compounds known as acetamides, which are significant in medicinal chemistry due to their diverse biological activities. Acetamides often serve as building blocks in drug design, and their derivatives have been linked to various therapeutic effects.
Anticancer Activity
Research has shown that acetamide derivatives exhibit promising anticancer properties. For instance, compounds with acetamide linkages have been synthesized and tested for their cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and PC-3 (prostate cancer). These studies indicate that certain acetamide derivatives can inhibit tumor growth effectively, making them candidates for further development in cancer therapy .
Anti-inflammatory Properties
This compound and its derivatives have been investigated for their anti-inflammatory effects. Compounds containing the acetamide structure have shown potential in reducing inflammation in various models, which could lead to applications in treating inflammatory diseases such as arthritis and other chronic conditions .
Pharmacological Research
The pharmacological profile of this compound highlights its potential utility in several therapeutic areas:
Analgesic Effects
Acetamides are known for their analgesic properties. Studies have reported that certain derivatives can provide pain relief comparable to established analgesics like paracetamol. This suggests that this compound might be explored as a novel analgesic agent .
Antimicrobial Activity
The antimicrobial properties of acetamides have also been a focus of research. Compounds derived from this compound may exhibit activity against various pathogens, including bacteria and fungi, thereby contributing to the development of new antimicrobial agents .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the phenyl group or the dodecane chain may enhance its efficacy or reduce toxicity. Researchers continue to explore these modifications to develop more potent derivatives with improved bioavailability and reduced side effects .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of N-acetamides, including this compound:
Mechanism of Action
The mechanism of action of N-[(2S)-1-Phenyldodecan-2-yl]acetamide involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes involved in lipid metabolism, such as fatty acid amide hydrolase (FAAH). This interaction can influence various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(2S)-2-Methyl-1-phenyldodecan-2-yl]acetamide
- N-[(2S)-2-Hydroxy-1-phenyldodecan-2-yl]acetamide
Uniqueness
N-[(2S)-1-Phenyldodecan-2-yl]acetamide is unique due to its specific structural features, such as the long alkyl chain and the presence of an aromatic ring
Biological Activity
N-[(2S)-1-Phenyldodecan-2-yl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer, anti-inflammatory, and analgesic effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound belongs to the class of acetamides, characterized by an amide functional group attached to a long-chain alkyl group and a phenyl moiety. The structural features suggest potential interactions with biological targets, making it a candidate for therapeutic applications.
Anticancer Activity
Research has highlighted the anticancer properties of various acetamide derivatives. A study focused on similar compounds demonstrated that modifications in the aromatic ring significantly influenced anticancer efficacy against breast cancer (MCF-7) and neuroblastoma (SK-N-SH) cell lines. Specifically, compounds with halogen substitutions exhibited enhanced activity, suggesting that this compound may also possess similar properties if appropriately modified .
Case Study: Anticancer Screening
| Compound | Activity (IC50) | Cell Line |
|---|---|---|
| 3c | 0.768 μM | MCF-7 |
| 3a | 0.616 μM | SK-N-SH |
| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | 0.041 μM | MCF-7 |
These results indicate that structural modifications can lead to significant differences in biological activity, which may apply to this compound as well.
Anti-inflammatory Activity
Acetamide derivatives are recognized for their anti-inflammatory properties, particularly those targeting cyclooxygenase (COX) enzymes. The inhibition of COX-II is crucial for reducing inflammation and pain. In vitro studies have shown that certain acetamides can effectively inhibit COX-II, suggesting that this compound may also function as a COX inhibitor .
Anti-inflammatory Efficacy Comparison
| Compound | IC50 (μM) | Reference Compound |
|---|---|---|
| N-(substituted phenoxy)acetamide | 0.041 | Celecoxib |
| Various acetamides | Varies | Piroxicam |
The comparative analysis indicates that while some derivatives show promising anti-inflammatory effects, the specific activity of this compound needs further investigation.
Analgesic Activity
The analgesic properties of acetamides have been documented in several studies. The mechanism often involves modulation of pain pathways through central nervous system interactions. The potential for this compound to exhibit analgesic effects aligns with findings from related compounds .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound based on existing literature:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
